N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The benzo[d][1,3]dioxole intermediate is then alkylated with a suitable alkyl halide to introduce the propoxy group.
Pyrazole ring formation: The alkylated benzo[d][1,3]dioxole is reacted with hydrazine and a β-keto ester to form the pyrazole ring.
Amidation: Finally, the pyrazole intermediate is coupled with a carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a tool to study various biological pathways and molecular targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. For example, in cancer cells, the compound may inhibit key enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: This compound shares the benzo[d][1,3]dioxole moiety but differs in the substituents on the pyrazole ring.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have a thiazole ring instead of a pyrazole ring and are studied for their antitumor activities.
Uniqueness
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-propoxy-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-7-21-11-14(18(20-21)23-8-4-2)17(22)19-10-13-5-6-15-16(9-13)25-12-24-15/h5-6,9,11H,3-4,7-8,10,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZFPQXEEOIIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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